6-(4-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
This compound belongs to the pyrazolo-pyrimidinone class of heterocyclic molecules, characterized by a fused pyrazole-pyrimidine core. The structure features a 1-ethyl-3-methyl substitution on the pyrazole ring, a 4-chlorobenzyl group at position 6, and a 3-chlorobenzylthio moiety at position 4.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-5-[(3-chlorophenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4OS/c1-3-28-20-19(14(2)26-28)25-22(30-13-16-5-4-6-18(24)11-16)27(21(20)29)12-15-7-9-17(23)10-8-15/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVULEYTMSFRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a compound of interest due to its potential biological activities. This article synthesizes available research on its pharmacological properties, synthesis methods, and biological evaluations.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 439.0 g/mol. The presence of chlorobenzyl and thioether groups contributes to its potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN4OS |
| Molecular Weight | 439.0 g/mol |
| Structure | Pyrazolo[4,3-d]pyrimidine derivative |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the pyrazolo[4,3-d]pyrimidine framework. The incorporation of chlorobenzyl and thioether functionalities is achieved through nucleophilic substitution reactions, which enhance the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, synthesized derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that the presence of chlorine substituents may enhance these effects .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes associated with various diseases. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Additionally, it has demonstrated effectiveness in inhibiting urease, which is significant in treating infections caused by urease-producing bacteria .
Antiviral and Antifungal Properties
Emerging studies suggest that pyrazolo[4,3-d]pyrimidine derivatives may also possess antiviral and antifungal activities. For example, compounds similar to this compound have been reported to exhibit efficacy against plant pathogens and fungi in agricultural settings .
Case Studies
- Antibacterial Screening : In a comparative study involving several pyrazolo derivatives, those containing chlorobenzyl groups exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that the introduction of halogenated phenyl groups significantly improved antimicrobial efficacy.
- Enzyme Inhibition Studies : A series of compounds were tested for AChE inhibition using in vitro assays. The results indicated that modifications in the thioether moiety led to varying levels of inhibition, with certain derivatives achieving IC50 values in the low micromolar range.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Key Observations :
- Pyrazolo-pyridines (e.g., ) offer a less polar core, favoring blood-brain barrier penetration.
- Substituent Effects : The 3-chlorobenzylthio group in the target compound may increase steric bulk compared to 2,5-dimethylbenzylthio analogs (e.g., ), affecting receptor binding. Thioether linkages (common in ) are critical for redox activity and hydrogen bonding.
Functional Group Variations
Key Observations :
- Chlorobenzyl Positioning : 4-Chlorobenzyl (para-substitution) in the target compound may offer better symmetry and packing efficiency in crystalline states compared to ortho-substituted analogs .
- Thioether vs. Amine Linkages: The 5-((phenylamino)methyl) group in introduces hydrogen-bonding capability, whereas thioethers (target compound) prioritize hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
